molecular formula C23H21NO2 B11477074 Benzenepropanamide, N-(2-benzo[b]benzofuran-2-ylethyl)-

Benzenepropanamide, N-(2-benzo[b]benzofuran-2-ylethyl)-

Cat. No.: B11477074
M. Wt: 343.4 g/mol
InChI Key: CEFJRTXZJAOVLA-UHFFFAOYSA-N
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Description

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide is a complex organic compound that features a dibenzo[b,d]furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of dibenzo[b,d]furan, which can be synthesized from substituted phenols via O-arylation reaction and subsequent cyclization of diaryl ethers . The dibenzo[b,d]furan core can also be prepared using substituted biphenyls or benzofuran annulation .

Once the dibenzo[b,d]furan core is prepared, it undergoes further functionalization to introduce the ethyl and phenylpropanamide groups. This involves reactions such as Friedel-Crafts acylation and subsequent amide formation under controlled conditions .

Industrial Production Methods

Industrial production of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of metal complex catalysis and photochemical methods to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂) with Lewis acids (AlCl₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating insulin signaling pathways . This compound may also interact with other proteins and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibenzo[b,d]furan core, combined with the ethyl and phenylpropanamide groups, allows for versatile applications in various research fields .

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-3-phenylpropanamide

InChI

InChI=1S/C23H21NO2/c25-23(13-11-17-6-2-1-3-7-17)24-15-14-18-10-12-22-20(16-18)19-8-4-5-9-21(19)26-22/h1-10,12,16H,11,13-15H2,(H,24,25)

InChI Key

CEFJRTXZJAOVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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